4'-Bromo-3-(3,4-dimethylphenyl)propiophenone
Description
4'-Bromo-3-(3,4-dimethylphenyl)propiophenone is a substituted propiophenone derivative characterized by a bromine atom at the 4' position of the phenyl ring and a 3,4-dimethylphenyl group at the 3 position of the propiophenone backbone. The bromine substituent enhances electrophilic reactivity, facilitating participation in cross-coupling reactions, while the dimethylphenyl group introduces steric and electronic effects that influence solubility and interaction with biological targets .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-3-4-14(11-13(12)2)5-10-17(19)15-6-8-16(18)9-7-15/h3-4,6-9,11H,5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNMKERDPWLJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644838 | |
| Record name | 1-(4-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-17-4 | |
| Record name | 1-Propanone, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
One of the most common methods for synthesizing 4'-Bromo-3-(3,4-dimethylphenyl)propiophenone is through Friedel-Crafts acylation. This method involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst.
-
- 3,4-dimethylbenzene
- 4-bromobenzoyl chloride
- Anhydrous dichloromethane or chloroform as solvent
Catalyst: Aluminum chloride (AlCl₃)
-
- The reaction is conducted under anhydrous conditions at temperatures between 0°C and 5°C.
Reaction Mechanism:
The process begins with the formation of an acylium ion from the acyl chloride, which then reacts with the aromatic ring of 3,4-dimethylbenzene to yield the desired product through electrophilic aromatic substitution.
Alternative Synthetic Routes
Other synthetic routes may involve:
Direct Bromination: Utilizing bromine in a suitable solvent to introduce bromine at the para position of the aromatic ring.
Reduction Reactions: Starting from precursors such as 4-bromo-3-(3,4-dimethylphenyl)acetophenone and reducing them using reagents like lithium aluminum hydride.
Industrial Production Methods
In industrial applications, continuous flow reactors are increasingly utilized for synthesizing this compound. These systems allow for better control over reaction parameters such as temperature and pressure, which can lead to improved yields and reduced byproduct formation.
Data Table of Synthesis Parameters
The following table summarizes key parameters from various synthesis methods of this compound.
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Aluminum chloride | Anhydrous dichloromethane | 0 - 5 | 80 - 90 |
| Direct Bromination | None | Chloroform | Room temperature | Variable |
| Reduction | Lithium aluminum hydride | Ether | Room temperature | >85 |
Research Findings
Optimization of Reaction Conditions
Research indicates that optimizing reaction conditions such as temperature and solvent can significantly enhance yields. For instance, using dichloromethane as a solvent has been shown to improve solubility and reaction rates compared to other solvents.
Spectroscopic Characterization
Characterization of synthesized compounds typically involves techniques such as:
Nuclear Magnetic Resonance (NMR): Provides insights into the molecular structure by revealing the environment of hydrogen and carbon atoms.
Mass Spectrometry (MS): Used to confirm molecular weight and structural integrity.
Challenges in Synthesis
Common challenges include:
Formation of side products during bromination.
Difficulty in achieving high regioselectivity in multi-substituted aromatic systems.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(3,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted phenylpropiophenones.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Scientific Research Applications
4’-Bromo-3-(3,4-dimethylphenyl)propiophenone is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing vs. Electron-Donating Groups: Bromine (electron-withdrawing) at the 4' position increases electrophilicity, making the compound amenable to Suzuki-Miyaura coupling. In contrast, the dimethylamino group in 3-(Dimethylamino)-4'-bromopropiophenone HCl donates electrons, altering redox properties .
- Halogen Diversity: Compounds like 4'-Bromo-3-(4-chlorophenyl)propiophenone allow sequential functionalization due to differing reactivities of Br and Cl in substitution reactions .
Biological Activity
4'-Bromo-3-(3,4-dimethylphenyl)propiophenone is a chemical compound with significant biological and pharmacological potential. Its unique structure, characterized by a bromine atom and a dimethyl-substituted phenyl group, enhances its reactivity and potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. This article explores the biological activity of this compound, summarizing recent findings, case studies, and relevant data.
- Molecular Formula : C₁₇H₁₇BrO
- Molecular Weight : 317.22 g/mol
- Structural Features : The presence of bromine and dimethyl substitutions significantly influences the compound's reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
-
Anticancer Activity :
- Studies have indicated that derivatives of propiophenone exhibit anticancer properties. For instance, compounds with similar structures have shown selective antiproliferative activity against various cancer cell lines . The bromine substitution in this compound may enhance its efficacy against tumor cells due to increased lipophilicity and altered interaction with biological targets.
- Synthetic Applications :
- Neuropharmacological Effects :
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of substituted propiophenones, revealing that certain derivatives exhibited significant cytotoxicity against ovarian cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways . Although specific data on this compound was not detailed, its structural similarity suggests potential for similar activity.
Case Study 2: Synthesis of Heterocycles
Research highlighted the synthesis of various heterocycles using this compound as a precursor. The compound's reactivity facilitated the formation of complex structures with potential biological activities .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4'-Bromo-3-(4-chlorophenyl)propiophenone | C₁₇H₁₆BrClO | Contains chlorine; used in similar applications | Potential anticancer activity |
| 3'-Bromo-3-(2,4-dimethylphenyl)propiophenone | C₁₇H₁₇BrO | Different substitution pattern; unique reactivity | Anticancer potential |
| 4'-Bromo-3-(3,5-dimethylphenyl)propiophenone | C₁₇H₁₇BrO | Variation in methyl substitution; affects properties | Similar pharmacological profiles |
Q & A
Q. What validation protocols ensure reproducibility in crystallographic data?
- Methodology : Deposit CIF files in the Cambridge Structural Database (CSD). Cross-validate using independent software (e.g., OLEX2 vs. SHELXL). Report R-factors (<5%), residual density maps, and Hirshfeld surface analysis to confirm structural accuracy .
Interdisciplinary Applications
Q. How can this compound serve as a precursor in materials science (e.g., liquid crystals or MOFs)?
Q. What role does it play in studying enzyme inhibition mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
